4-anilino-2-methoxybenzenediazonium;sulfate
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Overview
Description
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate is a diazonium compound with the molecular formula C13H13N3O5S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its light yellow to amber color and its solubility in water .
Preparation Methods
The synthesis of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate typically involves the diazotization of 4-anilino-2-methoxyaniline. The process includes the following steps:
Diazotization Reaction: 4-anilino-2-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Sulphate Formation: The diazonium salt is then reacted with sulfuric acid (H2SO4) to yield 4-anilino-2-methoxybenzenediazonium hydrogen sulphate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are important in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include copper sulfate (CuSO4), sodium chloride (NaCl), and ascorbic acid as a reducing agent . Major products formed from these reactions include azo dyes and substituted aromatic compounds.
Scientific Research Applications
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in substitution, coupling, and reduction reactions. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Comparison with Similar Compounds
4-Anilino-2-methoxybenzenediazonium hydrogen sulphate can be compared with other diazonium compounds such as:
4-Diazo-3-methoxydiphenylamine sulfate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Methoxy-4-(phenylamino)benzenediazonium sulfate: Another diazonium compound with similar properties but different industrial uses
The uniqueness of 4-anilino-2-methoxybenzenediazonium hydrogen sulphate lies in its specific reactivity and the range of products it can form, making it valuable in both research and industrial applications.
Properties
CAS No. |
29377-89-7 |
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Molecular Formula |
C26H24N6O6S |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
4-anilino-2-methoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C13H12N3O.H2O4S/c2*1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-5(2,3)4/h2*2-9,15H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
GURASQVBMXLPMC-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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